molecular formula C9H6N2 B1309242 1H-indole-2-carbonitrile CAS No. 36193-65-4

1H-indole-2-carbonitrile

Cat. No. B1309242
CAS RN: 36193-65-4
M. Wt: 142.16 g/mol
InChI Key: CBTITARLOCZPDU-UHFFFAOYSA-N
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Description

1H-Indole-2-carbonitrile is a chemical compound that belongs to the indole family, characterized by the presence of a carbonitrile group attached to the second position of the indole ring. This structure forms the core of various derivatives with diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 1H-indole-2-carbonitrile derivatives has been explored through various methods. A notable approach involves the ultrasound-assisted one-pot synthesis of 1H-spiro derivatives, which utilizes isatins, malononitrile, and anilinolactones with a catalytic amount of Et3N in THF under ultrasound irradiation, leading to high yields and short reaction times . Another method includes the AlCl3-mediated C-C bond formation between 2-chloroquinoline-3-carbonitrile and various indoles without the need for N-protection, yielding 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives . Additionally, 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles have been prepared by treating 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of CuBr and K2CO3 in DMSO .

Molecular Structure Analysis

The molecular structure of 1H-indole-2-carbonitrile derivatives has been established through techniques such as single crystal X-ray diffraction. For instance, the structure of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives has been unambiguously determined, providing insights into the molecular conformation and potential for interaction with biological targets .

Chemical Reactions Analysis

1H-Indole-2-carbonitrile derivatives participate in various chemical reactions. For example, the synthesis of novel 1H-indol-3-yl-4H-chromene-3-carbonitriles involves a three-component condensation reaction using polystyrene-supported p-toluenesulfonic acid as a catalyst under neat conditions . The vinylnitrene cyclization has been employed to synthesize 4-hydroxy-1H-indole-2-carbonitrile, although direct introduction of the 2-cyano functionality was not possible and required further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-indole-2-carbonitrile derivatives are influenced by their molecular structure. For instance, the carbonitrile group in 2-(7-methyl-1H-indol-3-yl)acetonitrile is twisted away from the indole plane, which affects the molecule's conformation and intermolecular interactions, such as hydrogen bonding and aromatic π-π stacking . These interactions are crucial for the compound's stability and behavior in crystalline form.

Scientific Research Applications

Synthesis and Chemical Properties

  • Development of Synthesis Methods : The synthesis of 1H-indole-2-carbonitrile and its derivatives has been a subject of interest. A method for synthesizing 4-hydroxy-1H-indole-2-carbonitrile through azide decomposition was developed due to the failure of existing literature methods (Adams, Press, & Degan, 1991). Similarly, the synthesis of highly functionalized 1H-indole-2-carbonitriles via cross-coupling reactions of various indole derivatives was explored (Hrizi et al., 2021).

  • Chemical Transformations and Reactivity : Research has focused on the chemoselective transformations of N-(propargyl)indole-2-carbonitriles with nitrogen nucleophiles, revealing different product types depending on reaction conditions (Zalte et al., 2022). Another study showed the interaction of N-(propargyl)indole-2-carbonitriles with alcohols to form 1-alkoxypyrazino[1,2-a]indoles (Festa et al., 2018).

  • Alternative Synthesis Routes : The copper-mediated C2-cyanation of indoles using acetonitrile as a cyanide source provided an alternative route to indole-2-carbonitrile, highlighting the versatility of these compounds in synthesis (Pan et al., 2013).

Safety And Hazards

1H-indole-2-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has potential acute oral toxicity, acute dermal toxicity, and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The indole scaffold, including 1H-indole-2-carbonitrile, is a key building block in drugs, natural products, pharmaceuticals, alkaloids, and agrochemicals, and exhibits potent and wide-ranging biological activities . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This opens up promising future directions for the use of 1H-indole-2-carbonitrile in the discovery of new drug candidates .

properties

IUPAC Name

1H-indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTITARLOCZPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396409
Record name 1H-indole-2-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indole-2-carbonitrile

CAS RN

36193-65-4
Record name 1H-indole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indole-2-carbonitrile
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Synthesis routes and methods I

Procedure details

4-Cyanophenylhydrazine hydrochloride (26.24 kg) and the Amine Ketal hydrochloride (1 mol equiv. 38.57 kg) were charged to the reaction vessel (RV3; nominal capacity 250 L; working capacity ca300 L) followed by water (92 L) and conc. hydrochloric acid (65.6 L). The reaction mixture was stirred and heated to 80-90° for up to ca 5 h and monitored by proton NMR (see note below). When the reaction was deemed to be complete, the reaction mixture was cooled to 0-5° C. and aged for 1 hour at this temperature. The racemic Indole Nitrile Hydrochloride was filtered using a 27″ nutsche filter and washed thoroughly with water (3×26 L or until the washing is >pH5). The damp racemic Indole Nitrile Hydrochloride was then charged back into RV3, followed by water (164.5 L) and THF (66 L). The pH was adjusted to pH 13 with 6M NaOH (ca 30 L) and the reaction mixture stirred for 30 min. A sample was removed, the solid filtered off and checked by proton NMR (see note be low) to ensure the free base had been generated. The THF was then distilled off in vacuo at <40° C., the aqueous reaction mixture cooled to 0-5° C. and aged for a further 1 h. The solid was isolated by filtration using a 27″ nutsche filter, washed by displacement with water (2×33 L or until the washings are
Quantity
26.24 kg
Type
reactant
Reaction Step One
[Compound]
Name
Amine Ketal hydrochloride
Quantity
38.57 kg
Type
reactant
Reaction Step One
Quantity
65.6 L
Type
reactant
Reaction Step Two
Name
Quantity
92 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of indole-2-carboxamide (3.02 g, 18.8 mmol) in dichlorophenylphosphine oxide (20 mL) was heated at 80° C. overnight. The cooled reaction mixture was then poured over 100 mL ice and the pH was adjusted to 11 with 50% aqueous sodium hydroxide. Extraction with ethyl acetate followed by concentration in vacuo gave an off-white solid which was purified by silica gel chromatography (1% MeOH/CH2Cl2) to yield the title compound (2.41 g, 90%): 1H NMR (400 MHz, DMSO-d6) δ 7.68 (d, 1H), 7.46 (d, 1H), 7.36 (s, 1H), 7.34 (t, 1H), 7.14 (t, 1H).
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
A Hrizi, M Cailler, M Romdhani-Younes, Y Carcenac… - Molecules, 2021 - mdpi.com
… 1-Benzyl-5-fluoro-3-(3-methoxyphenyl)-1H-indole-2-carbonitrile (9p): Yellow viscous liquid, 98%, 279 mg. H NMR (300 MHz, CDCl 3 ): δ = 7.51 (dd, J = 7.4 Hz, J = 1.6 Hz, 1H), 7.44 (td, …
Number of citations: 1 www.mdpi.com
RR Zalte, AA Festa, PV Raspertov… - The Journal of …, 2022 - ACS Publications
… The solution of the corresponding 1H-indole-2-carbonitrile (1.00 g, 7.0 mmol) in 10 mL of anhydrous dimethylformamide (DMF) was treated with K 2 CO 3 (1.06 g, 7.7 mmol) and stirred …
Number of citations: 4 pubs.acs.org
SS Michaelidou, PA Koutentis - Tetrahedron, 2009 - Elsevier
… 3-Amino-1H-indole-2-carbonitrile 3a from (2-cyanoindol-3-yl)iminotriphenylphosphorane 4a … (2-Cyanoindol-3-yl)iminotriphenylphosphorane 4a from 3-amino-1H-indole-2-carbonitrile …
Number of citations: 27 www.sciencedirect.com
NS Girgis, HB Cottam, RK Robins - Journal of heterocyclic …, 1988 - Wiley Online Library
… and several other substituted indoles including 1H‐indole‐4‐carbonitrile (9b), 4‐nitro‐1H‐indole (9c), 4‐chloro‐1H‐indole‐2‐carboxamide (9d) and 4‐chloro‐1H‐indole‐2‐carbonitrile (…
Number of citations: 43 onlinelibrary.wiley.com
KD Khalil, HM Al-Matar - Molecules, 2012 - mdpi.com
… 5-Chloro-3-phenyl-1H-indole-2-carbonitrile (5a). This compound was obtained as a yellow … 5-Methyl-3-phenyl-1H-indole-2-carbonitrile (5b). This compound was obtained as a colorless …
Number of citations: 8 www.mdpi.com
K Palani, MN Ponnuswamy, P Jaisankar… - … Section E: Structure …, 2006 - scripts.iucr.org
In the title molecule, C16H11BrN2O2S, the phenyl ring and mean plane of the indole ring system make a dihedral angle of 82.9 (1). Intermolecular C—H⋯O hydrogen bonds link the …
Number of citations: 8 scripts.iucr.org
O Cruz‐López, JJ Díaz‐Mochón… - ChemMedChem …, 2007 - Wiley Online Library
… 1-(4-Methylphenyl)-5-methylsulfonyl-1H-indole-2-carbonitrile … 1-(4-Ethylphenyl)-5-methylsulfonyl-1H-indole-2-carbonitrile 8… 1-(4-Chlorophenyl)-5-methylsulfonyl-1H-indole-2-carbonitrile …
MS Ahmad, Z Shafiq, K Meguellati - Synthesis, 2022 - thieme-connect.com
… This methodology is employed for the preparation of etravirine, a drug used for the treatment of HIV, and for transformations of 1H-indole-2-carbonitrile into compounds that are used as …
Number of citations: 3 www.thieme-connect.com
RE Adams, JB Press, EG Degan - Synthetic communications, 1991 - Taylor & Francis
Literature methods to prepare 1 failed and a reaction sequence was developed to prepare 4-hydroxy-1H-indole-2-carbonitrile (1) by means of an azide decomposition to form the indole …
Number of citations: 26 www.tandfonline.com
JS Li, PM Huang - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
(IUCr) 1,3-Dimethyl-1H-indole-2-carbonitrile … After the reaction ceased, the reaction mixture was extracted with CH 2 Cl 2 (3 × 50 ml), dried over anhydrous Na 2 SO 4 , and …
Number of citations: 1 scripts.iucr.org

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